![molecular formula C13H22Cl2N2O2 B1421087 3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride CAS No. 1185300-68-8](/img/structure/B1421087.png)
3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride
概要
説明
3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride is a chemical compound with the molecular formula C13H20N2O2·2HCl. It is a derivative of phenylamine and contains a morpholine group, which is a six-membered heterocyclic ring containing one oxygen atom. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-methyl-4-aminophenol and 2-chloroethanol as the starting materials.
Formation of Ether Linkage: The hydroxyl group of 2-chloroethanol reacts with the amine group of 3-methyl-4-aminophenol to form an ether linkage.
Introduction of Morpholine: The resulting compound is then reacted with morpholine to introduce the morpholine group into the molecule.
Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The phenylamine group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The morpholine group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Substituted morpholines and other derivatives.
科学的研究の応用
3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biological studies to investigate the effects of morpholine derivatives on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand for specific receptors or enzymes, leading to biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.
類似化合物との比較
3-Methyl-2-(4-morpholinyl)-1-butanamine: A related compound with a similar structure but different functional groups.
2-(4-Chlorophenyl)-3-methyl-4-(4-morpholinyl)quinoline: Another compound with a morpholine group and a quinoline ring.
Uniqueness: 3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological activities. Its versatility makes it a valuable compound in scientific research and industrial applications.
特性
IUPAC Name |
3-methyl-4-(2-morpholin-4-ylethoxy)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.2ClH/c1-11-10-12(14)2-3-13(11)17-9-6-15-4-7-16-8-5-15;;/h2-3,10H,4-9,14H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANRTHGLZHBCPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCCN2CCOCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


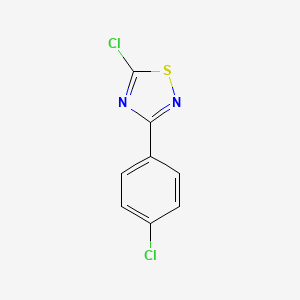
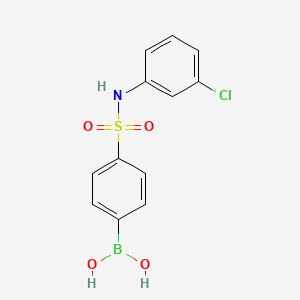

![7-Cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1421011.png)
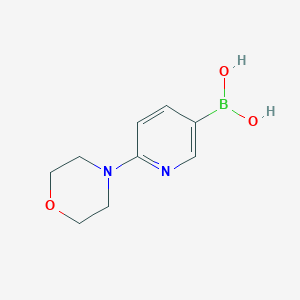
![3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421014.png)
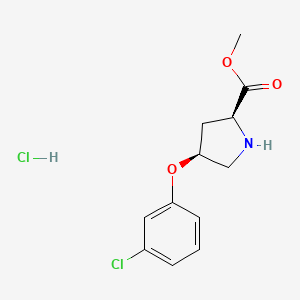
![4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1421016.png)
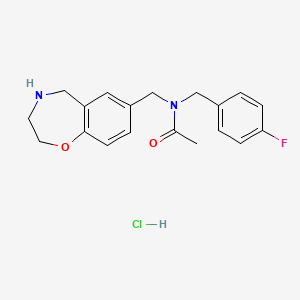
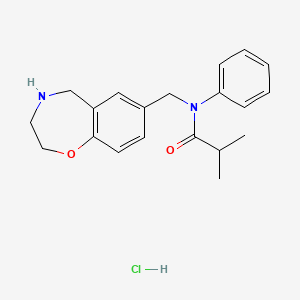
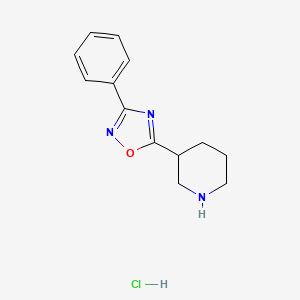
![4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B1421022.png)
![4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride](/img/structure/B1421024.png)

